molecular formula C23H25FN4S B6211138 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 568560-96-3

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B6211138
CAS RN: 568560-96-3
M. Wt: 408.5
InChI Key:
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Description

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole, also known as FMTI, is a novel small molecule that has been studied extensively in recent years due to its potential therapeutic applications. FMTI has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Furthermore, FMTI has been shown to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs.

Scientific Research Applications

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole has been studied extensively in recent years due to its potential therapeutic applications. 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Furthermore, 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole has been shown to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. In addition, 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole has been studied as a potential treatment for a variety of diseases, including cancer, Alzheimer’s disease, and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole is still not fully understood. However, it is believed that 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole works by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. In addition, 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole has been found to have anti-inflammatory, anti-tumor, and anti-viral properties.
Biochemical and Physiological Effects
3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole has been found to have a wide range of biochemical and physiological effects. In particular, 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. In addition, 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. Furthermore, 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole has been found to have an immunomodulatory effect, which can be beneficial in treating a variety of diseases.

Advantages and Limitations for Lab Experiments

The use of 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments has several advantages. First, 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole is relatively easy to synthesize and can be obtained from a variety of sources. Second, 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole is relatively stable and can be stored for long periods of time without degradation. Third, 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of biological activities, which makes it a useful tool for a variety of experiments.
However, there are some limitations to the use of 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments. First, 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole is a relatively new compound and its exact mechanism of action is still not fully understood. Second, 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole has been found to have a wide range of biological activities, which can make it difficult to control the effects of the compound in experiments. Third, 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

Given the wide range of biological activities of 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole, there are many potential future directions for research. First, further research is needed to understand the exact mechanism of action of 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole. Second, further research is needed to understand the effects of 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole on various diseases, such as cancer, Alzheimer’s disease, and cardiovascular diseases. Third, further research is needed to understand the effects of 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole on various biochemical and physiological processes. Fourth, further research is needed to develop new synthesis methods for 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole. Fifth, further research is needed to develop new uses for 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments. Finally, further research is needed to develop new therapeutic applications for 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole.

Synthesis Methods

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole can be synthesized using a variety of methods, such as the Wittig reaction and the Buchwald-Hartwig reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with an alkyl halide and a phosphonium salt. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with an amine or a phosphine. Both reactions are commonly used in the synthesis of 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)indole, which is synthesized by coupling 3-(4-bromo-1-hexyl-1H-indol-3-yl)-4-hexyl-1H-1,2,4-triazole-5-thiol with 3-fluorobenzyl bromide. The second intermediate is 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)thiophenol, which is synthesized by coupling 3-(4-bromo-1-hexyl-1H-indol-3-yl)-4-hexyl-1H-1,2,4-triazole-5-thiol with 3-fluorobenzyl mercaptan. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "3-(4-bromo-1-hexyl-1H-indol-3-yl)-4-hexyl-1H-1,2,4-triazole-5-thiol", "3-fluorobenzyl bromide", "3-fluorobenzyl mercaptan", "palladium catalyst" ], "Reaction": [ "Couple 3-(4-bromo-1-hexyl-1H-indol-3-yl)-4-hexyl-1H-1,2,4-triazole-5-thiol with 3-fluorobenzyl bromide using a palladium-catalyzed cross-coupling reaction to form 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)indole.", "Couple 3-(4-bromo-1-hexyl-1H-indol-3-yl)-4-hexyl-1H-1,2,4-triazole-5-thiol with 3-fluorobenzyl mercaptan using a palladium-catalyzed cross-coupling reaction to form 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)thiophenol.", "Couple 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)indole with 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)thiophenol using a palladium-catalyzed cross-coupling reaction to form the final product." ] }

CAS RN

568560-96-3

Product Name

3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole

Molecular Formula

C23H25FN4S

Molecular Weight

408.5

Purity

0

Origin of Product

United States

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